4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine

Description

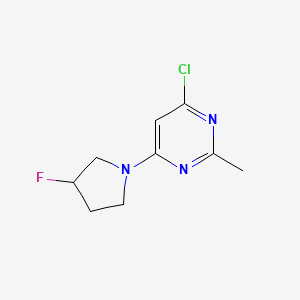

4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative featuring a chloro substituent at position 4, a methyl group at position 2, and a 3-fluoropyrrolidine ring at position 4. Pyrimidines are central to medicinal chemistry due to their role in nucleic acids and enzyme inhibition . Fluorinated heterocycles, such as the 3-fluoropyrrolidine moiety in this compound, are strategically incorporated to enhance metabolic stability, bioavailability, and target binding through electronegative effects and reduced susceptibility to oxidative metabolism .

Properties

IUPAC Name |

4-chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN3/c1-6-12-8(10)4-9(13-6)14-3-2-7(11)5-14/h4,7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWYZWORQUSVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC(C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Halogenation: Chlorination and fluorination reactions are performed to introduce the respective halogen atoms.

Substitution Reactions:

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions are common, where different functional groups can replace the chlorine, fluorine, or methyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups replacing the original halogens or methyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the 6-Position

Compound A : 4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine (CAS 2005857-41-8)

- Structural Differences : Replaces the 3-fluoropyrrolidine with a 3,3-difluoropiperidine (6-membered ring vs. 5-membered pyrrolidine).

- Fluorination: The geminal difluoro group increases lipophilicity (logP) compared to the monofluoro analog, enhancing membrane permeability but possibly reducing solubility .

- Synthesis : Likely involves nucleophilic substitution of 4,6-dichloro-2-methylpyrimidine with 3,3-difluoropiperidine under basic conditions, analogous to methods in .

Compound B : 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine (CID 17835510)

- Structural Differences : Replaces the fluorinated amine with a difluoromethyl group.

- Metabolic Stability: Lacks the amine moiety, which may reduce interactions with cytochrome P450 enzymes but increase susceptibility to hydrolysis .

Compound C : 4-Chloro-6-(3-furyl)-2-methylpyrimidine (CAS 569658-33-9)

- Structural Differences : Substitutes the fluoropyrrolidine with a furan ring.

- Impact :

Physicochemical and Pharmacokinetic Properties

Biological Activity

Overview

4-Chloro-6-(3-fluoropyrrolidin-1-yl)-2-methylpyrimidine is a synthetic organic compound belonging to the pyrimidine class, noted for its potential biological activities. The compound features a chloro group at the 4th position, a fluoropyrrolidine moiety at the 6th position, and a methyl group at the 2nd position of the pyrimidine ring. Its structure suggests significant pharmacological potential, particularly in medicinal chemistry.

- Molecular Formula : C11H13ClN4

- Molecular Weight : 224.7 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily arises from its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The fluoropyrrolidine group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and reach intracellular targets.

Biological Activity and Pharmacological Applications

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition:

The compound has shown potential as an inhibitor of specific enzymes, which may have implications in treating diseases where these enzymes play a critical role. For instance, studies suggest that similar pyrimidine derivatives can inhibit sodium channels, particularly NaV1.7, which is linked to pain signaling pathways .

2. Antimicrobial Properties:

Compounds with structural similarities have demonstrated antimicrobial activity. Preliminary studies indicate that this compound may disrupt bacterial cell viability, suggesting potential as an antibacterial agent .

3. CNS Penetration:

The design of this compound aims for central nervous system (CNS) penetration, making it a candidate for treating neurological conditions . Its ability to modulate sodium channels can be particularly beneficial in pain management therapies.

Case Studies and Research Findings

A review of recent literature reveals various studies focusing on the biological activity of this compound:

Comparison with Related Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-6-(4-fluoropyridin-1-yl)-2-methylpyrimidine | Similar structure with different substitution | Potential NaV channel inhibition |

| 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine | Variation in fluorination | Enhanced lipophilicity and binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.